molecular formula C20H22ClNO3 B6561556 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091169-29-7

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B6561556
CAS No.: 1091169-29-7
M. Wt: 359.8 g/mol
InChI Key: IFXZISOSSJPPJV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide (2-CPOMA) is a synthetic molecule that has been studied for its potential applications in scientific research. The molecule is composed of a chlorophenoxy group, a phenyloxan-4-ylmethyl group, and an acetamide group. It has been studied for its ability to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain pathways, and inhibition of its activity can be used to treat inflammation and pain. 2-CPOMA has also been studied for its potential applications in other areas of scientific research, such as cancer research, as well as its ability to act as a potential drug target.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the most studied applications is its potential use as an inhibitor of the enzyme COX-2. Inhibition of COX-2 has been studied as a potential treatment for inflammation and pain. This compound has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain types of cancer cells in vitro, and it has been suggested that it may have potential therapeutic applications in the treatment of certain types of cancer.

Mechanism of Action

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been shown to act as an inhibitor of the enzyme COX-2. COX-2 is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain pathways. Inhibition of COX-2 by this compound has been shown to reduce the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by this compound has been shown to have a variety of biochemical and physiological effects. Inhibition of COX-2 has been shown to reduce inflammation and pain, as well as reduce the production of other molecules involved in inflammation and pain pathways. In addition, inhibition of COX-2 by this compound has been shown to reduce the production of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The use of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide in laboratory experiments has a number of advantages. It is a relatively simple molecule to synthesize, and it is relatively stable and non-toxic. In addition, it is relatively inexpensive to purchase. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it has a relatively short shelf life.

Future Directions

There are a number of potential future directions for 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. One potential direction is the development of new and more effective inhibitors of COX-2. This compound has been shown to be a potent inhibitor of COX-2, but there is potential to develop even more potent inhibitors. Another potential direction is the development of new and more effective treatments for cancer. This compound has been shown to inhibit the growth of certain types of cancer cells in vitro, and there is potential to develop new and more effective treatments for cancer based on this mechanism of action. Finally, there is potential to develop new and more effective treatments for inflammation and pain based on the inhibition of COX-2 by this compound.

Synthesis Methods

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 4-chlorophenol and 4-phenyloxan-4-ylmethyl acetamide. In the first step, 4-chlorophenol is reacted with 4-phenyloxan-4-ylmethyl acetamide in a solvent such as dichloromethane to form a chloroacetamide intermediate. In the second step, the intermediate is reacted with a base such as sodium hydroxide to form this compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXZISOSSJPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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